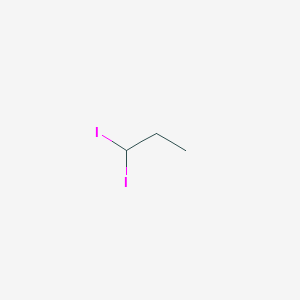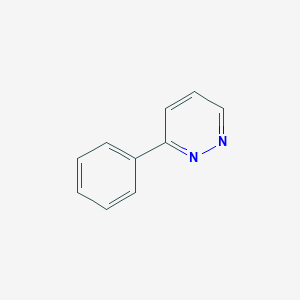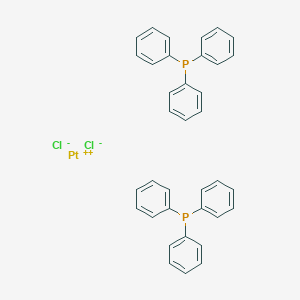
Tétraoxyde de molybdène de cadmium
Vue d'ensemble
Description
Cadmium molybdenum tetroxide (CdMoO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. CdMoO4 has a tetragonal crystal structure and is known for its high-temperature stability, high hardness, and excellent electrical conductivity. In recent years, CdMoO4 has been extensively studied for its potential applications in various fields including catalysis, electrochemistry, and optics.
Applications De Recherche Scientifique
Atténuation du stress du cadmium dans le riz aromatique
Le stress dû au cadmium (Cd) provoque de graves perturbations du métabolisme des plantes, des réponses physio-biochimiques, du rendement des cultures et des caractéristiques de qualité des grains . La régulation induite par le molybdène de la défense antioxydante peut atténuer le stress du cadmium dans le riz aromatique et améliorer la croissance des cultures, le rendement et les traits de qualité .
Amélioration de la croissance et du rendement des cultures
L'apport de molybdène a amélioré le rendement en grains et la teneur en 2-acétyl-1-pyrroline de 64,75 % et 77,09 %, respectivement, en cas de stress Cd, ce qui suggère que l'apport de Mo a atténué les effets négatifs provoqués par le Cd sur les attributs de rendement et la qualité des grains du riz aromatique .
Amélioration de la photosynthèse et du métabolisme des plantes
L'apport de molybdène a amélioré la photosynthèse, la teneur en proline et en protéines solubles, et a également renforcé le métabolisme des plantes et la défense antioxydante en maintenant des activités et une abondance d'ARNm plus élevées des enzymes de détoxification des ROS aux stades végétatif, reproductif et de maturité des plants de riz aromatique soumis à une toxicité au Cd .
Restraindre la toxicité du cadmium sur les grains de pollen
Le sélénium et le molybdène peuvent restreindre la toxicité du cadmium sur les grains de pollen de Brassica napus . Dans un test de germination du pollen in vitro, un stress Cd de 500 μM pouvait fortement inhiber le taux de germination du pollen à moins de 2,5 %, cependant, lorsque du Se (10 μM) ou du Mo (1,0 μM) était ajouté au milieu de germination, le taux augmentait, atteignant respectivement 66,2 % et 39,4 % .
Réduction de l'accumulation de cadmium dans les graines
Le Se et le Mo ont réduit le Cd accumulé dans les graines de 6,8 % et 9,7 %, respectivement .
Applications photocatalytiques
Le trioxyde de molybdène (MoO3) est un oxyde de métal de transition très intéressant avec une activité photocatalytique remarquable, principalement avec les polluants organiques .
Mécanisme D'action
Target of Action
Cadmium molybdenum tetroxide primarily targets the antioxidant defense response mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2) . This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting against oxidative stress .
Mode of Action
The compound interacts with its targets by inhibiting the Nrf2 pathway, which leads to a decrease in the levels of various antioxidant enzymes such as catalase (CAT), superoxide dismutase 1 (SOD1), and glutathione S-transferase (GST) . This inhibition results in the upregulation of proteins involved in pyroptosis, a form of programmed cell death .
Biochemical Pathways
Cadmium molybdenum tetroxide affects several biochemical pathways. It induces oxidative stress and disrupts calcium signaling . It also interferes with cellular signaling pathways, leading to pathological conditions and carcinogenesis . The compound impacts signaling pathways like the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of cadmium, a component of the compound, have been studied extensively . Cadmium is known to exert toxic effects on human health through various biochemical and molecular mechanisms . It is primarily absorbed through respiratory and digestive pathways, especially in industrial settings .
Result of Action
The molecular and cellular effects of cadmium molybdenum tetroxide’s action are extensive. It causes damage at the cellular and tissue levels, disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also induces pyroptosis, a form of programmed cell death, through the upregulation of proteins like nucleotide oligomerization domain-like receptor protein-3 (NLRP3), apoptosis-associated speck-like protein (ASC), and caspase-1 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of cadmium molybdenum tetroxide. Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . These anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . The safety and hazards specific to Cadmium molybdenum tetroxide are not explicitly mentioned in the search results.
Orientations Futures
Research on Cadmium and Molybdenum has shown potential for mitigating Cadmium-induced stress in plants . Molybdenum, an essential trace element, plays key roles in oxidative stress tolerance of higher plants . Future research could focus on understanding the mechanism underlying Cadmium induced ROS production, and for the identification of more therapeutic targets .
Analyse Biochimique
Biochemical Properties
Cadmium molybdenum tetroxide may interact with various enzymes, proteins, and other biomolecules. For instance, molybdenum is known to be involved in multiple metabolic processes in the body such as redox, substance synthesis, and energy transfer . Cadmium, on the other hand, is known to cause disruptions in plant metabolism and physio-biochemical responses
Cellular Effects
Cadmium molybdenum tetroxide can have various effects on different types of cells and cellular processes. Cadmium, for example, is known to cause oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications . Molybdenum, on the other hand, has been found to play key roles in oxidative stress tolerance of higher plants .
Molecular Mechanism
The molecular mechanism of action of cadmium molybdenum tetroxide is complex and involves interactions at the molecular level. Cadmium is known to exert its effects through various mechanisms, including oxidative stress induction, disruption of calcium signaling, interference with cellular signaling pathways, and epigenetic modifications
Temporal Effects in Laboratory Settings
The effects of cadmium molybdenum tetroxide can change over time in laboratory settings. For instance, cadmium toxicity has been shown to cause severe perturbations on growth performance, physio-biochemical and molecular processes in crop plants
Dosage Effects in Animal Models
The effects of cadmium molybdenum tetroxide can vary with different dosages in animal models. For instance, excessive doses of molybdenum and cadmium have been shown to have toxic effects on animals
Metabolic Pathways
Cadmium molybdenum tetroxide may be involved in various metabolic pathways. For instance, cadmium has been shown to disrupt several metabolic pathways, including purine metabolism, arginine and proline metabolism, and alanine, aspartic acid, and glutamate metabolism
Transport and Distribution
Cadmium molybdenum tetroxide may be transported and distributed within cells and tissues in various ways. For instance, molybdenum has been shown to be transported via two types of molybdate transporters
Subcellular Localization
The subcellular localization of cadmium molybdenum tetroxide and its effects on activity or function are complex. For instance, certain molybdenum transporters have been found to be localized to the plasma membrane
Propriétés
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13972-68-4 | |
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)







